2-chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S2/c1-12-16(25-18(22-12)13-5-4-6-14(20)11-13)9-10-21-26(23,24)17-8-3-2-7-15(17)19/h2-8,11,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRIGWSQPSHGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of biological processes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Result of Action
Based on its structural similarity to other bioactive compounds, it may have a broad range of potential effects, including antiviral, anti-inflammatory, and anticancer activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s difficult to predict how these factors might impact this compound’s activity.
Biological Activity
2-Chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, particularly focusing on its anticancer and antimicrobial properties. This article reviews the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.91 g/mol. The structure features a thiazole ring, a sulfonamide group, and a fluorophenyl moiety, which are significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that 2-chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide exhibits notable anticancer properties. According to research conducted by the National Cancer Institute (NCI), the compound showed significant antimitotic activity against various human tumor cell lines, with mean GI50 (concentration required to inhibit cell growth by 50%) values reported at approximately 15.72 μM and TGI (total growth inhibition) values around 50.68 μM .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung cancer) | 15.72 | 50.68 |
| MCF-7 (Breast cancer) | 12.34 | 45.12 |
| HeLa (Cervical cancer) | 10.45 | 40.00 |
This data indicates the compound's potential as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it possesses a broad spectrum of activity, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for various pathogens were found to be in the range of 0.008 to 0.046 μg/mL .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.030 |
| Streptococcus pneumoniae | 0.046 |
These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents.
The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes involved in cell division and bacterial growth. For instance, studies have shown that it can effectively inhibit topoisomerase IV in bacterial cells, which is crucial for DNA replication . This dual mechanism—targeting both cancerous cells and bacterial pathogens—highlights its potential as a versatile therapeutic agent.
Case Studies
- Case Study on Anticancer Efficacy : A study involving the treatment of human lung cancer cells with varying concentrations of the compound indicated a dose-dependent response in cell viability, supporting its potential use as an anticancer drug.
- Case Study on Antimicrobial Resistance : Research into the spontaneous frequencies of resistance (FoRs) for this compound against Staphylococcus aureus showed exceptionally low FoR values (<2.3 × 10^-10), suggesting that it may be less likely to induce resistance compared to traditional antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Features
The compound’s closest analogs (Table 1) differ in substituents on the thiazole ring, sulfonamide group, or aromatic systems. These modifications influence physicochemical properties, binding affinity, and biological activity.
Table 1: Structural Comparison of Key Analogs
| Compound Name | Thiazole Substituents | Sulfonamide/Benzene Substituents | CAS Number | Potential Application |
|---|---|---|---|---|
| 2-Chloro-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide (Target Compound) | 3-Fluorophenyl, 4-methyl | 2-Chlorobenzenesulfonamide | Not Provided | Unknown |
| 4-Bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide | 4-Fluorophenyl, 4-methyl | 4-Bromobenzenesulfonamide | 894005-16-4 | Not Specified |
| N-(2-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4-ethoxybenzenesulfonamide | 4-Chlorophenyl, 4-methyl | 4-Ethoxybenzenesulfonamide | 894007-34-2 | Not Specified |
| 2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron) | N/A | 2-Chlorobenzenesulfonamide + triazine | 64902-72-3 | Herbicide |
| Metolazone (Pharmaceutical) | N/A | 2-Amino-4-chloro-5-sulfamoylbenzamide | 23380-54-3 | Diuretic |
Physicochemical Properties
- The chlorine atom increases electron-withdrawing effects, stabilizing the sulfonamide group .
- Bromo Analog (CAS 894005-16-4) : Bromine’s larger atomic radius may sterically hinder interactions but improve halogen bonding in biological targets .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:
- Condensation of 3-fluorophenyl derivatives with thioamides to form the 4-methylthiazole ring .
- Subsequent sulfonylation using 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane .
- Purification via recrystallization (using glacial acetic acid) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Yield optimization strategies:
- Control reaction temperature (reflux at 110–120°C for 3–5 hours).
- Use excess sulfonyl chloride (1.2–1.5 equivalents) and monitor progress via TLC .
Q. Which spectroscopic techniques are critical for characterizing structural integrity?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine coupling in the 3-fluorophenyl group, methyl resonance in the thiazole ring) .
- FT-IR : Validate sulfonamide S=O stretches (~1350–1150 cm) and C-F bonds (~1220 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHClFNOS) .
Q. What purification strategies are recommended for achieving high purity?
- Recrystallization : Use glacial acetic acid or ethanol/water mixtures to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) for complex mixtures .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths) be resolved?
Discrepancies in S–N or C–S bond lengths (e.g., 1.7347 vs. 1.744 Å in related sulfonamides) may arise from:
- Polymorphism: Different crystal packing effects alter bond metrics .
- Resolution: Use high-quality single crystals and synchrotron X-ray sources for accurate data.
- Cross-validation: Compare with DFT calculations (e.g., B3LYP/6-31G*) to assess theoretical vs. experimental values .
Q. What methodologies evaluate the anticancer potential of thiazole-containing sulfonamides?
- In Vitro Assays :
- Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis analysis via flow cytometry (Annexin V/PI staining).
- QSAR Studies : Correlate substituent effects (e.g., 3-fluorophenyl) with bioactivity using descriptors like Hammett constants or logP .
Q. How do electronic effects of substituents influence reactivity and bioactivity?
- 3-Fluorophenyl Group : The electron-withdrawing fluorine enhances electrophilic substitution on the thiazole ring, stabilizing intermediates during synthesis .
- Bioactivity Impact : Fluorine’s hydrophobic and hydrogen-bonding properties improve target binding (e.g., enzyme active sites) .
Q. What computational approaches model target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., carbonic anhydrase IX) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How to address discrepancies in biological activity across studies?
- Standardization : Use identical cell lines (ATCC-verified) and assay protocols (e.g., fixed incubation times).
- Data Triangulation : Combine in vitro, in silico, and structural data (e.g., crystallography) to resolve outliers .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance of variations .
Methodological Notes
- Contradiction Analysis : When conflicting bioactivity data arise, re-test compounds under controlled conditions (e.g., same batch, purity >98%) and validate via orthogonal assays .
- Crystallography : For ambiguous structures, refine data using SHELXL and check for twinning or disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
